Mercury bis(trifluoroacetate)
Overview
Description
Synthesis Analysis
Mercury bis(trifluoroacetate) is best prepared through the pyrolysis of mercury trifluoroacetate in the presence of anhydrous K2CO3. This process forms colorless crystals that readily sublime, with purification achieved through sublimation or solution in dry benzene followed by filtration or chromatography on silica (Nowak & Robins, 2007). Additionally, the compound can be synthesized via the reaction of fluoroolefins and alkali metal fluorides with mercury trifluoroacetate, providing a method for preparing symmetrical and unsymmetrical bis(perfluoroalkyl)mercury compounds (Martynov et al., 1974).
Molecular Structure Analysis
The molecular structure of bis(trifluoromethyl)mercury, a closely related compound, reveals freely rotating CF3 groups with specified geometric parameters, providing insights into the structural intricacies of mercury bis(trifluoroacetate) (Oberhammer, 1978). This molecular arrangement is crucial for understanding the compound's reactivity and physical properties.
Chemical Reactions and Properties
Mercury bis(trifluoroacetate) undergoes ligand exchange reactions with halogenated compounds such as GeBr4 and SnBr4, leading to the synthesis of trifluoromethyl-containing germanium and tin compounds. These reactions are synthetically useful, provided the desired products are stable at the reaction temperatures (Morrison et al., 1977).
Physical Properties Analysis
This compound exhibits a melting point of 166°C and a density of 4.22 g/cm^3. It is soluble in water, benzene, and most organic solvents, highlighting its versatility in various chemical environments (Nowak & Robins, 2007).
Chemical Properties Analysis
The chemical behavior of mercury bis(trifluoroacetate) includes its role as a source of difluorocarbene in reactions and its occasional use in trifluoromethylation reactions and synthesis of trifluoroalkylmetals. Its reactivity with perfluoro carbanions and its ability to serve as a versatile reagent in organic synthesis underscore its chemical significance (Knunyants et al., 1973).
Scientific Research Applications
Application 1: Cyclization of Methylthio-Substituted Divinyl Ketones
- Summary of the Application : Mercury (II) trifluoroacetate is used to promote the selective cyclization of methylthio-substituted divinyl ketones . This process is important in the synthesis of 5-fluorocyclopentenone derivatives .
- Methods of Application : While the exact experimental procedures and technical details are not provided, the general process involves the use of Mercury (II) trifluoroacetate as a catalyst in the reaction .
- Results or Outcomes : The outcome of this application is the production of 5-fluorocyclopentenone derivatives . These compounds have various applications in the field of organic chemistry .
Application 2: Raw Material for Fine Chemicals and Pharmaceutical Intermediates
- Summary of the Application : Mercury (II) trifluoroacetate is used as a raw material in the synthesis of fine chemicals and pharmaceutical intermediates .
- Methods of Application : The specific methods of application and experimental procedures depend on the particular fine chemical or pharmaceutical intermediate being synthesized .
- Results or Outcomes : The use of Mercury (II) trifluoroacetate in this context contributes to the production of various fine chemicals and pharmaceutical intermediates .
Safety And Hazards
Mercury bis(trifluoroacetate) is classified as acutely toxic, both orally and through skin contact, and can cause damage to organs through prolonged or repeated exposure . It is also very toxic to aquatic life with long-lasting effects . Safety measures include avoiding breathing its dust, vapor, mist, or gas, and using it only outdoors or in a well-ventilated area .
Future Directions
Mercury bis(trifluoroacetate) is a significant compound in the field of trifluoromethylation reactions, which has seen enormous growth in the last decade due to the enhanced properties of organofluorides . Its comprehensive coverage is expected to enrich the community towards further improvements in the field of trifluoromethylation reactions .
properties
IUPAC Name |
mercury(2+);2,2,2-trifluoroacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C2HF3O2.Hg/c2*3-2(4,5)1(6)7;/h2*(H,6,7);/q;;+2/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMHOESUUCMEQMS-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(F)(F)F)[O-].C(=O)(C(F)(F)F)[O-].[Hg+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4F6HgO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60157645 | |
Record name | Mercury bis(trifluoroacetate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60157645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Mercury bis(trifluoroacetate) | |
CAS RN |
13257-51-7 | |
Record name | Mercury bis(trifluoroacetate) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013257517 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Mercury bis(trifluoroacetate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60157645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Mercury bis(trifluoroacetate) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.941 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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